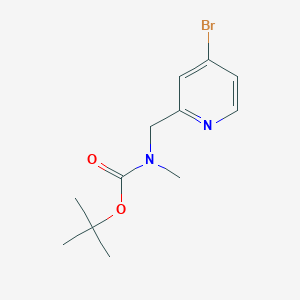
tert-Butyl ((4-bromopyridin-2-yl)methyl)(methyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl ((4-bromopyridin-2-yl)methyl)(methyl)carbamate is an organic compound with the molecular formula C11H15BrN2O2. It is a white to pale-yellow solid or semi-solid that is used in various chemical and pharmaceutical applications. The compound is known for its stability and reactivity, making it a valuable intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((4-bromopyridin-2-yl)methyl)(methyl)carbamate typically involves the reaction of 4-bromopyridine with tert-butyl chloroformate and methylamine. The reaction is carried out under inert atmosphere conditions, usually at low temperatures to prevent decomposition. The general reaction scheme is as follows:
Step 1: 4-bromopyridine is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form tert-butyl 4-bromopyridin-2-ylcarbamate.
Step 2: The intermediate is then treated with methylamine to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is typically purified through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl ((4-bromopyridin-2-yl)methyl)(methyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution: Products include substituted pyridines with different functional groups replacing the bromine atom.
Oxidation: Products include N-oxides and other oxidized derivatives.
Reduction: Products include amines and other reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
tert-Butyl ((4-bromopyridin-2-yl)methyl)(methyl)carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of tert-Butyl ((4-bromopyridin-2-yl)methyl)(methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl (4-bromo-2-pyridinyl)carbamate
- tert-Butyl (4-bromo-3-chloropyridin-2-yl)(methyl)carbamate
- tert-Butyl (4-bromo-2-(1,1-difluoroethyl)pyridine
Uniqueness
tert-Butyl ((4-bromopyridin-2-yl)methyl)(methyl)carbamate is unique due to its specific substitution pattern and the presence of both tert-butyl and methyl groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound in various synthetic and research applications.
Eigenschaften
Molekularformel |
C12H17BrN2O2 |
|---|---|
Molekulargewicht |
301.18 g/mol |
IUPAC-Name |
tert-butyl N-[(4-bromopyridin-2-yl)methyl]-N-methylcarbamate |
InChI |
InChI=1S/C12H17BrN2O2/c1-12(2,3)17-11(16)15(4)8-10-7-9(13)5-6-14-10/h5-7H,8H2,1-4H3 |
InChI-Schlüssel |
AJEQPJMTSGNZGC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N(C)CC1=NC=CC(=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















